N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 2-bromo-3-methylbut-2-enenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3-thiazol-2-amine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
5-methyl-1,3-thiazol-2-amine: Lacks the 4-chlorophenyl group, resulting in different properties and applications.
4-chlorophenyl-1,3-thiazole:
Uniqueness
N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 4-chlorophenyl and methyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCHBCZAMXRRNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346755 |
Source
|
Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75220-48-3 |
Source
|
Record name | N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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